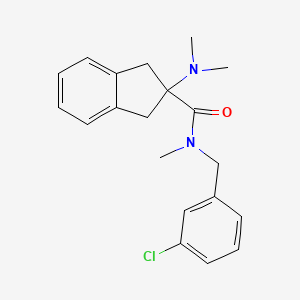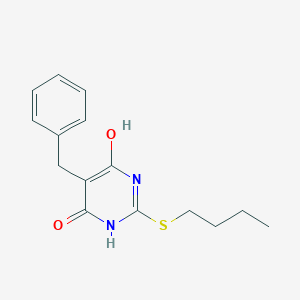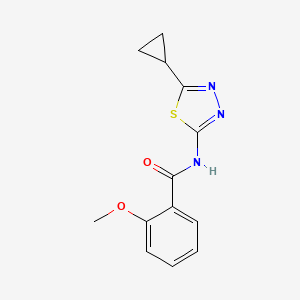![molecular formula C16H16ClNO2S B5163494 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5163494.png)
2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide, also known as CMPT, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of several enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide has been shown to have both biochemical and physiological effects in the body. It can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide has also been found to reduce the expression of MMPs, which are involved in cancer cell invasion and metastasis. Physiologically, 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide has been shown to reduce tumor growth and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide in lab experiments is its potent anti-inflammatory and anti-cancer properties. It can be used to study the mechanisms of inflammation and cancer, as well as potential therapeutic targets. However, one limitation is that 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Future Directions
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an anti-cancer agent, particularly in breast and colon cancer. Additionally, more studies are needed to determine the safety and efficacy of 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide in humans.
Synthesis Methods
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide involves the reaction between 2-methoxybenzamide and 4-chlorobenzenethiol in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80-100°C. The resulting product is purified using column chromatography to obtain pure 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide.
Scientific Research Applications
2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. In one study, 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Another study showed that 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide could reduce inflammation in mice with induced colitis.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-11(21-13-9-7-12(17)8-10-13)16(19)18-14-5-3-4-6-15(14)20-2/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDPOEWVRDWPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5163447.png)
![1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5163452.png)
![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5163458.png)

![N-allyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5163467.png)

![{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalate](/img/structure/B5163479.png)
![N-(4-bromophenyl)-4-hydrazino-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B5163486.png)



![3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5163511.png)
![N-(2-chlorophenyl)-2-(1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B5163517.png)